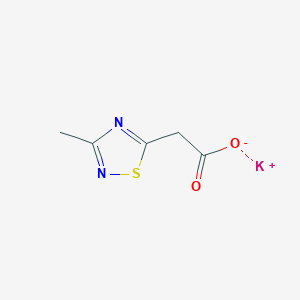

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate

Description

. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical properties.

Properties

IUPAC Name |

potassium;2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.K/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUQYHRBKESIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the potassium salt . The reaction can be represented as follows:

3-methyl-1,2,4-thiadiazole-5-carboxylic acid+KOH→Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in polar solvents like water or ethanol, with the presence of a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various potassium salts .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities:

- Antimicrobial Activity : Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate has shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria .

- Anticancer Properties : Similar compounds have been evaluated for their anticancer effects. For instance, derivatives of thiadiazoles have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction . Preliminary studies indicate that this compound may also have similar anticancer potential.

- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, making them valuable in therapeutic applications for conditions involving inflammation .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. This suggests potential as an anticancer agent warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

Oxadiazole Derivatives: Similar in structure but contain an oxygen atom in place of sulfur, leading to different chemical properties.

Uniqueness

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications.

Biological Activity

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound with significant potential in various biological applications, particularly in agriculture and pharmaceuticals. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a methyl group and an acetate moiety. Its molecular formula is with a molecular weight of approximately 194.26 g/mol. The unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit notable antimicrobial properties. This compound has shown effectiveness against various plant pathogens, making it a candidate for use as a pesticide or herbicide. In studies involving similar thiadiazole derivatives:

- Zone of Inhibition : Compounds demonstrated significant antibacterial activity against strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 62.5 µg/mL against Staphylococcus aureus .

2. Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer properties in various studies:

- Cell Line Studies : this compound was tested against several cancer cell lines using the MTT assay. Similar compounds have shown cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 5f | SKOV-3 | 19.5 | Apoptosis induction |

| 3d | HeLa | 29 | Cytotoxic activity via apoptosis |

| 3c | MCF-7 | Not specified | Less effective than doxorubicin |

3. Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

- Mechanism of Action : Preliminary studies suggest that this compound may interact with specific cellular targets involved in inflammatory responses . This interaction could lead to the development of novel anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in therapeutic applications:

- Antitumor Evaluation : A study synthesized a series of thiadiazole derivatives and assessed their antitumor activities against HL-60 and SKOV-3 cell lines. The results indicated promising cytotoxic effects and suggested further optimization for drug development .

- Antimicrobial Efficacy : A review on antimicrobial properties emphasized the effectiveness of thiadiazole compounds against various bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Q. Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | Reflux (100°C) | |

| Reaction Time | 6 hours | |

| Molar Ratio (Thiol:ClCH₂COONa) | 1:1.2 | |

| Yield | 79% (Potassium salt) |

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

Structural confirmation employs:

- Elemental Analysis : Matches calculated vs. observed values (e.g., C: 46.13% calc. vs. 46.06% found) .

- ¹H NMR Spectroscopy : Peaks for NH (δ 10.48 ppm), aromatic protons (δ 7.62–7.25 ppm), and methyl groups (δ 1.40–1.33 ppm) .

- Chromatography : HPLC-DAD (e.g., mobile phase: acetonitrile/water, 70:30 v/v; retention time: 4.2 min) ensures purity .

- Melting Point : 247–249°C (sharp range confirms crystallinity) .

Advanced: How can molecular docking elucidate its potential bioactivity?

Methodological Answer:

Molecular docking evaluates binding affinity to target enzymes (e.g., fungal CYP51 or bacterial enzymes). Steps include:

Protein Preparation : Retrieve target enzyme PDB files (e.g., 4LXJ for CYP51) and remove water/ligands.

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Tools.

Docking Simulation : Use AutoDock Vina with a grid box covering the active site.

Analysis : Compare binding energy (ΔG) to reference drugs. For example, this compound showed higher intermolecular interaction energy (−9.2 kcal/mol) than fluconazole (−8.5 kcal/mol), suggesting stronger binding .

Advanced: How can synthesis conditions be modified to improve scalability?

Methodological Answer:

- Solvent Optimization : Replace water with ethanol/water mixtures to enhance solubility of hydrophobic intermediates .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .

- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes while maintaining yield .

- Purification : Use flash chromatography instead of recrystallization for higher purity (>98%) .

Methodological: How is HPLC-DAD validated for quantifying this compound in research settings?

Methodological Answer:

Validation Parameters :

- Linearity : Calibration curve (1–50 µg/mL) with R² > 0.999 .

- Precision : Intra-day RSD < 1.5%, inter-day RSD < 2.0% .

- Accuracy : Recovery rates 98–102% via spiked samples .

- LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively .

Q. Table 2: HPLC-DAD Conditions

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 254 nm |

Advanced: What strategies address discrepancies in spectral data during structural characterization?

Methodological Answer:

- Dynamic NMR : Resolve tautomerism (e.g., thione-thiol equilibrium) by analyzing temperature-dependent shifts .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 495) and fragmentation patterns .

Methodological: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Decomposition onset at 240°C indicates thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.